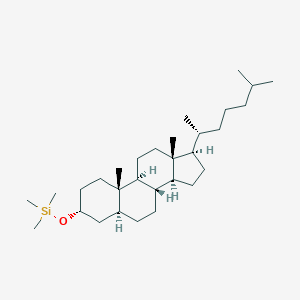
5alpha-Cholestane, 3alpha-(trimethylsiloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Cholestane, 3alpha-(trimethylsiloxy)- is a steroid compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of cholesterol and has been synthesized using different methods. The purpose of
Wirkmechanismus
The mechanism of action of 5alpha-Cholestane, 3alpha-(trimethylsiloxy)- is not fully understood. However, it is believed to act as an antioxidant and prevent oxidative stress-induced damage to neurons. It may also modulate neurotransmitter release and enhance synaptic plasticity, leading to improved cognitive function.
Biochemische Und Physiologische Effekte
5alpha-Cholestane, 3alpha-(trimethylsiloxy)- has been shown to have various biochemical and physiological effects. It can enhance the activity of antioxidant enzymes and reduce the production of reactive oxygen species. It can also improve mitochondrial function and energy metabolism, leading to increased ATP production. Additionally, it can modulate the expression of genes involved in neuroprotection and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5alpha-Cholestane, 3alpha-(trimethylsiloxy)- in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a reliable compound for research. However, one of the limitations is its relatively low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 5alpha-Cholestane, 3alpha-(trimethylsiloxy)-. One direction is to investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and how it can be used to enhance cognitive function and memory. Finally, research is needed to develop more efficient synthesis methods and improve its solubility in water for easier use in experiments.
Conclusion:
In conclusion, 5alpha-Cholestane, 3alpha-(trimethylsiloxy)- is a steroid compound that has potential applications in various scientific research fields. It can be synthesized using different methods, and its neuroprotective and cognitive-enhancing effects make it a promising compound for further research. However, more research is needed to fully understand its mechanism of action and develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 5alpha-Cholestane, 3alpha-(trimethylsiloxy)- can be achieved using different methods. One of the most commonly used methods involves the reaction of cholesterol with trimethylsilyl chloride and a base such as pyridine. This method yields a high purity compound that can be further purified using column chromatography. Other methods involve the use of protecting groups and different reagents to achieve the desired compound.
Wissenschaftliche Forschungsanwendungen
5alpha-Cholestane, 3alpha-(trimethylsiloxy)- has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience. This compound has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. Additionally, it has been shown to enhance cognitive function and memory in animal models.
Eigenschaften
CAS-Nummer |
18880-50-7 |
|---|---|
Produktname |
5alpha-Cholestane, 3alpha-(trimethylsiloxy)- |
Molekularformel |
C30H56OSi |
Molekulargewicht |
460.8 g/mol |
IUPAC-Name |
[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C30H56OSi/c1-21(2)10-9-11-22(3)26-14-15-27-25-13-12-23-20-24(31-32(6,7)8)16-18-29(23,4)28(25)17-19-30(26,27)5/h21-28H,9-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28+,29+,30-/m1/s1 |
InChI-Schlüssel |
HRLPEXVPNOBUDF-XEUPFQEJSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



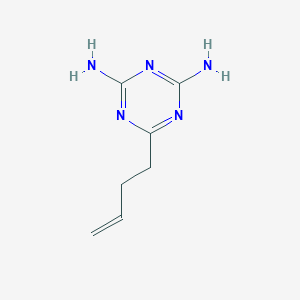
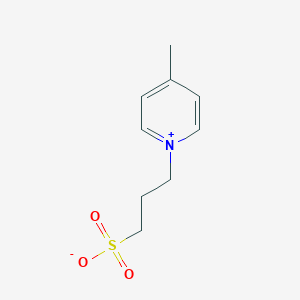
![Dibenzo[a,o]perylene](/img/structure/B92097.png)
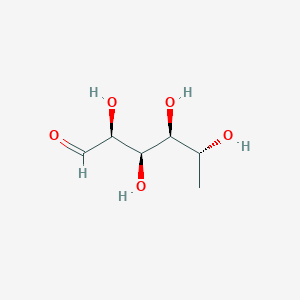
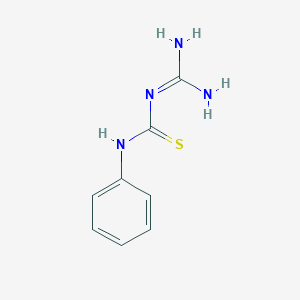
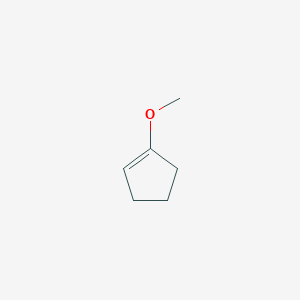
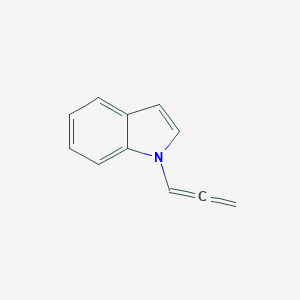
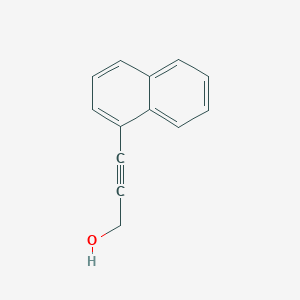
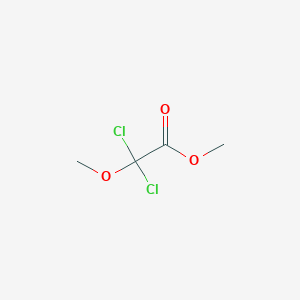
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
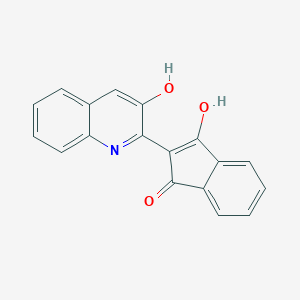
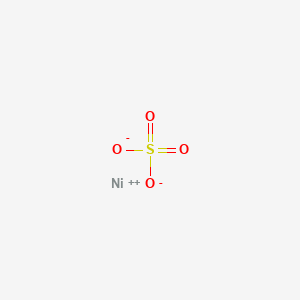
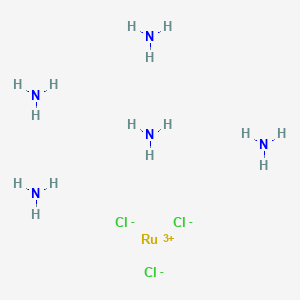
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)